methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H18N2O5S2 and its molecular weight is 418.48. The purity is usually 95%.
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Scientific Research Applications
Transylidation Reactions
The study on transylidation of stable sulfonium ylids highlights the potential application of similar molecules in synthesizing complex organic structures. The kinetics and mechanism of these reactions offer insights into developing new synthetic routes for pharmaceuticals and materials science (H. Matsuyama, H. Minato, & Michio. Kobayashi, 1973).
Heterocyclic Compound Synthesis
Research on 4-Hydroxyquinolones and the cyclization of related compounds demonstrates the utility of methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate in constructing heterocyclic frameworks. These frameworks are crucial in developing new drugs and materials (I. Ukrainets, L. A. Petrushova, A. Davidenko, & L. A. Grinevich, 2014).
Photophysical Properties
A study on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate explores the photophysical properties of molecules similar to methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate. The unique luminescence properties based on substituent effects could have applications in optoelectronic devices and sensors (Soyeon Kim, Nam Gi Cho, Nam-Duk Kim, G. Kwon, Jun-Gill Kang, Y. Sohn, & I. Kim, 2021).
Synthesis of αβ-Unsaturated Ketones
The conversion of allenyl phenyl sulphoxides to sulphides and the subsequent synthesis of αβ-unsaturated ketones suggest a role for compounds like methyl 4-methoxy-3-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate in organic synthesis, particularly in creating compounds with potential biological activity (R. Cookson & P. Parsons, 1978).
Mechanism of Action
Target of action
The compound contains a sulfonamide group, which is a common feature in many drugs and is known to interact with various enzymes and receptors in the body. The exact target would depend on the specific context of the compound’s use .
Mode of action
The compound also contains a pyridine ring and a thiophene ring, which are aromatic heterocycles often involved in pi stacking interactions with biological targets. These interactions can influence the activity of the target protein or enzyme .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been involved in a variety of pathways, from signal transduction to metabolic processes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from the modulation of enzyme activity to the alteration of signal transduction pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s ionization state and thus its activity could be affected by pH .
Properties
IUPAC Name |
methyl 4-methoxy-3-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-17-4-3-14(19(22)26-2)10-18(17)28(23,24)21-11-13-5-7-20-16(9-13)15-6-8-27-12-15/h3-10,12,21H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISANWFPBHHHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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